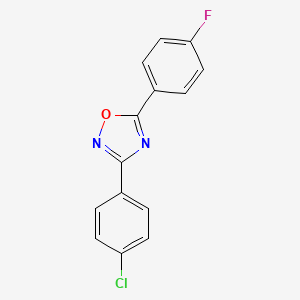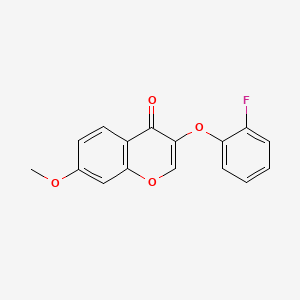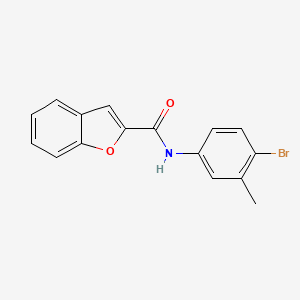![molecular formula C15H19N3OS2 B5697900 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide, commonly known as 'IBTA', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTA is a thiadiazole derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of IBTA is not fully understood. However, it has been suggested that IBTA exerts its biological activity by targeting various cellular pathways. IBTA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to promote inflammation. IBTA has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
IBTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that IBTA has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antimicrobial activity against various bacterial strains by disrupting the bacterial cell membrane. IBTA has been shown to reduce the production of pro-inflammatory cytokines, which are associated with the development of inflammatory diseases. Additionally, IBTA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
IBTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. IBTA has been found to have low toxicity, making it safe for use in cell culture and animal studies. However, IBTA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experimental settings. Additionally, IBTA has a short half-life, which can make it difficult to maintain a consistent concentration in in vivo experiments.
未来方向
There are several future directions for the research of IBTA. One potential direction is to investigate the use of IBTA in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to explore the potential of IBTA as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of IBTA and its potential use in the treatment of neurodegenerative diseases. The development of more potent and selective analogs of IBTA could also be a future direction for research.
合成方法
The synthesis of IBTA involves a multi-step process that starts with the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with isobutyl bromide, followed by the reaction with 4-methylthiophenol in the presence of a base. The final product is obtained through acetylation of the intermediate compound. The synthesis of IBTA has been optimized to yield a high purity product with a good yield.
科学研究应用
IBTA has been extensively studied for its potential applications in various scientific fields. One of the significant applications of IBTA is in the field of medicinal chemistry. IBTA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have antimicrobial activity against various bacterial strains. IBTA has been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, IBTA has been studied for its potential application in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-10(2)8-14-17-18-15(21-14)16-13(19)9-20-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQODYDIRPOGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)


![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)


![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)